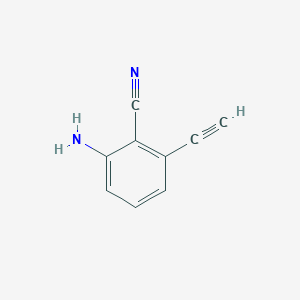
2-Amino-6-ethynylbenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-6-ethynylbenzonitrile is an organic compound with the molecular formula C9H6N2 It is a derivative of benzonitrile, featuring an amino group at the second position and an ethynyl group at the sixth position on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-ethynylbenzonitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzonitrile derivative.
Ethynylation: The ethynyl group is introduced via a Sonogashira coupling reaction, which involves the reaction of a halogenated benzonitrile with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
2-Amino-6-ethynylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The amino and ethynyl groups can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines.
科学研究应用
2-Amino-6-ethynylbenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials, such as polymers and dyes .
作用机制
The mechanism of action of 2-Amino-6-ethynylbenzonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their function.
Pathways Involved: It may influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression
相似化合物的比较
Similar Compounds
- 2-Amino-6-methoxybenzonitrile
- 2-Amino-6-chlorobenzonitrile
- 2-Amino-6-bromobenzonitrile
Uniqueness
2-Amino-6-ethynylbenzonitrile is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential for forming novel derivatives. This sets it apart from other similar compounds that may lack this functional group .
生物活性
2-Amino-6-ethynylbenzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure:
- Molecular Formula: C9H7N
- CAS Number: 20708-90-5
The compound features an ethynyl group attached to a benzonitrile structure, which contributes to its reactivity and biological properties.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. Research has shown that this compound can induce apoptosis in various cancer cell lines through the activation of specific signaling pathways.
Mechanism of Action:
- Apoptosis Induction: The compound triggers apoptotic pathways by modulating the expression of pro-apoptotic and anti-apoptotic proteins, leading to increased cell death in cancerous cells.
- Cell Cycle Arrest: It has been observed to cause cell cycle arrest at the G1/S phase, thereby inhibiting cancer cell proliferation.
Antimicrobial Activity
This compound has also demonstrated antimicrobial properties against a range of pathogens. In vitro studies reveal its effectiveness against both gram-positive and gram-negative bacteria.
Activity Spectrum:
- Gram-positive Bacteria: Effective against Staphylococcus aureus and Streptococcus pneumoniae.
- Gram-negative Bacteria: Shows activity against Escherichia coli and Pseudomonas aeruginosa.
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases. The neuroprotective mechanism is thought to involve the modulation of oxidative stress pathways.
Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of this compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability, with IC50 values reported at approximately 15 µM after 48 hours of treatment.
Study 2: Antimicrobial Activity
A separate study assessed the antimicrobial efficacy of the compound against various pathogens. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods. The compound exhibited MIC values ranging from 10 to 20 µg/mL for most tested bacteria, indicating promising antibacterial activity.
Research Findings Summary Table
属性
分子式 |
C9H6N2 |
|---|---|
分子量 |
142.16 g/mol |
IUPAC 名称 |
2-amino-6-ethynylbenzonitrile |
InChI |
InChI=1S/C9H6N2/c1-2-7-4-3-5-9(11)8(7)6-10/h1,3-5H,11H2 |
InChI 键 |
KVJKPSYLJPOPBS-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=C(C(=CC=C1)N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















